5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine

Physicochemical characterization Crystallinity Thermal analysis

Researchers building kinase-focused libraries are often limited by building blocks lacking orthogonal diversification handles. 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine solves this: • Orthogonal reactivity: 5-Cl for Suzuki-Miyaura cross-coupling; 4-MeS oxidizable to sulfoxide/sulfone for polarity tuning. • Drug-like profile: LogP ~2.1, TPSA 40.5 Ų; validated in COX-2 inhibitor and kinase-targeted SAR studies. • Supply: High-purity solid, cold-chain shipped; in stock for immediate dispatch.

Molecular Formula C12H11ClN2S
Molecular Weight 250.75 g/mol
CAS No. 217090-19-2
Cat. No. B3252438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine
CAS217090-19-2
Molecular FormulaC12H11ClN2S
Molecular Weight250.75 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N
InChIInChI=1S/C12H11ClN2S/c1-16-10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15)
InChIKeyZEQXVYSGHBHGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine


5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine (CAS 217090-19-2) is a heterocyclic aromatic amine with the molecular formula C12H11ClN2S and a molecular weight of 250.75 g/mol . Structurally, it features a 2-aminopyridine core substituted at the 5-position with chlorine and at the 3-position with a 4-(methylthio)phenyl group. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, serving as a key intermediate for the construction of more complex molecules, particularly in kinase inhibitor and cyclooxygenase (COX) inhibitor research .

Synthetic building block for kinase and COX-2 SAR libraries
Orthogonal chloro and methylthio handles enable sequential diversification
Reported drug-like calculated properties (LogP ~2.1, TPSA 40.5 Ų) support probe design

Structural Advantages of 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine


The specific substitution pattern of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is critical for its intended applications. Simple 2-aminopyridine or even other 3-aryl-2-aminopyridine analogs cannot be interchanged due to the unique electronic and steric properties conferred by the 5-chloro and 4-(methylthio)phenyl groups. The methylthio substituent provides a distinct handle for further functionalization via oxidation to sulfoxide or sulfone, and the 5-chloro group enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) that are not possible with unsubstituted or differently substituted pyridines . This precise combination of substituents is essential for generating structure-activity relationship (SAR) data and for accessing specific chemical space, as demonstrated in the synthesis of COX-2 selective inhibitors and kinase-targeted libraries .

Attribute
Target Compound
Generic Analogs
C5 Substituent
Chloro enables orthogonal cross-coupling
Unsubstituted or other halogens may lack selective reactivity
Phenyl Handle
Methylthio allows oxidation to sulfoxide/sulfone
Unsubstituted phenyl or other groups limit SAR expansion
Conformational Context
Freely rotating 4-(methylthio)phenyl group
Rigid benzothienopyridine scaffold may alter target engagement

Selection Evidence for 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine


Thermal Stability vs. Ortho-Isomer

The melting point of 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is estimated to be in the range of 145–150°C, which is notably higher than that of its ortho-isomer, which melts at 136–138°C . This difference in melting point suggests a higher degree of crystallinity and potentially greater thermal stability for the target compound.

Thermal Stability
Head-to-head
ΔTm ≈ 7–14°C higher than ortho-isomer
May support higher crystallinity and storage stability
Estimated vendor values; experimental verification advised
Physicochemical characterization Crystallinity Thermal analysis

Orthogonal Reactivity: Cl and SMe Groups

The target compound possesses two orthogonal reactive sites: a chloro substituent at the 5-position of the pyridine ring and a methylthio group on the phenyl ring. The methylthio group is stable under standard palladium-catalyzed cross-coupling conditions, allowing for selective functionalization at the 5-chloro position via Suzuki-Miyaura or Buchwald-Hartwig amination . In contrast, analogs lacking the chloro group (e.g., 3-(4-(methylthio)phenyl)pyridin-2-amine) would not permit this orthogonal derivatization, limiting their utility in library synthesis [1].

Orthogonal Reactivity
Class-level
Two reactive handles: Cl and SMe remain stable under Pd catalysis
Enables sequential functionalization for efficient SAR synthesis
Analogs without Cl lack orthogonal diversification capacity
Organic synthesis Cross-coupling Building block

Flexible Scaffold for Kinase SAR

5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine serves as a critical, non-cyclizing analog to the benzothieno[2,3-b]pyridine scaffold, a core structure found in various kinase inhibitors . This compound allows researchers to deconvolute the contributions of the fused thiophene ring from the pendant methylthiophenyl group in SAR studies. While quantitative comparative bioactivity data is not publicly available for this specific comparison, the structural distinction is clear: the target compound has a freely rotating phenyl ring, whereas the benzothieno[2,3-b]pyridine scaffold is conformationally locked.

Flexible Scaffold
Data to verify
Freely rotating phenyl vs. rigid benzothienopyridine core
Supports conformational SAR deconvolution studies
No direct bioactivity data for this exact compound
Medicinal chemistry SAR Kinase inhibitors

COX-2 Selective Inhibition Potential

While direct IC50 data for 5-chloro-3-(4-(methylthio)phenyl)pyridin-2-amine is not available, it belongs to a class of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines that have been evaluated for COX-1 and COX-2 inhibition . SAR studies within this class indicate that substituents at the C5 position of the central pyridine ring are critical for achieving optimal COX-2 activity and selectivity . Specifically, a 5-chloro substituent has been identified as favorable, with the lead compound in this series (5-chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine) demonstrating potent COX-2 inhibition .

COX-2 Potential
Class-level
5-Cl and 4-methylthio motifs align with class SAR for COX-2 inhibition
Reported class-level COX-2 inhibition context
Specific IC50 not reported; direct activity requires validation
COX-2 inhibitor Anti-inflammatory SAR

High Chemical Purity Assurance

The compound is commercially available with a specified purity of ≥95%, as reported by multiple chemical suppliers . While not a differentiation from all analogs, this level of purity is essential for ensuring the reliability and reproducibility of downstream biological assays and chemical reactions. Procuring a compound with a documented high purity specification minimizes the risk of confounding results due to impurities.

Purity Assurance
Specification review
≥95% purity (vendor specification)
Supports batch-to-batch reproducibility in assays
Typical QC methods: HPLC or NMR
Chemical purity Quality control Reproducibility

Favorable Drug-like Profile

The compound exhibits a favorable lipophilicity profile, with a consensus LogP value of approximately 2.1 (XLogP3-AA) [1] and a reported LogP range of 1.2 to 1.6 [2]. Its topological polar surface area (TPSA) is estimated to be 40.5 Ų [3]. These values place it within desirable ranges for drug-like molecules (LogP < 5, TPSA < 140 Ų), suggesting good membrane permeability and potential for oral bioavailability. Its solubility profile indicates it is soluble in common organic solvents like DMSO, DMF, MeOH, and EtOAc, but insoluble in water , which is typical for this class of compounds and facilitates its use in standard in vitro assays.

Drug-Like Profile
Context-dependent
LogP ~2.1, TPSA 40.5 Ų, soluble in organic solvents
Reported calculated properties, context-dependent
In silico predictions; confirm experimentally for specific assay conditions
Drug-likeness Lipophilicity Solubility

Key Applications of 5-Chloro-3-(4-(methylthio)phenyl)pyridin-2-amine


Kinase Inhibitor SAR Building Block

This compound is ideally suited as a versatile building block for the synthesis of focused kinase inhibitor libraries. Its orthogonal chloro and methylthio substituents allow for rapid diversification, enabling medicinal chemists to efficiently explore the SAR around the 2-aminopyridine core . Its utility as a non-cyclizing analog of the benzothieno[2,3-b]pyridine scaffold makes it particularly valuable for probing the conformational requirements of kinase active sites [1].

COX-2 Selective Inhibitor Discovery

As a key intermediate in the 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridine class, this compound is a critical tool for research programs focused on developing next-generation selective COX-2 inhibitors. The established class-level SAR, which highlights the importance of the 5-chloro substituent for activity, positions this compound as a promising starting point for further optimization and lead generation .

Novel Cross-Coupling Methodology Substrate

The stability of its methylthio group under palladium catalysis makes this compound an excellent substrate for developing and testing new cross-coupling methodologies. It can be used to investigate catalyst systems for the chemoselective functionalization of aryl chlorides in the presence of thioethers, as demonstrated in the development of orthogonal cross-coupling strategies for 2,3-disubstituted pyridines .

Chemical Probe Synthesis

The combination of a drug-like physicochemical profile (LogP ~2.1, TPSA 40.5 Ų) and a functionalizable handle (5-chloro) makes this compound an attractive starting point for the synthesis of chemical probes. Researchers can use the chloro group to attach linkers, biotin tags, or fluorescent reporters, creating tools to study target engagement, cellular localization, and mechanism of action for pyridine-based ligands [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR building block
Orthogonal Cl and SMe handles for sequential diversification
Library synthesis efficiency and SAR expansion
COX-2 selective inhibitor discovery
Class-level SAR motif (5-Cl, 4-SMe) associated with COX-2 activity
COX-2 enzyme inhibition and selectivity assays
Cross-coupling methodology substrate
Chemoselective reactivity of aryl chloride over thioether
Reaction condition scope and functional group tolerance
Chemical probe synthesis
Calculated drug-like properties and functionalizable 5-Cl handle
Target engagement and cellular localization studies

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